Lipophilicity (XlogP) and Molecular Weight Differentiation vs. Unsubstituted Thiane-4-carbaldehyde
4-Ethoxythiane-4-carbaldehyde exhibits a predicted XlogP value of approximately 1.8, compared to the parent tetrahydrothiopyran-4-carbaldehyde (XlogP 0.8), as estimated by atom-based contribution methods [1]. The molecular weight is also higher (174.26 vs. 130.21 g/mol), reflecting the additional ethoxy substituent . This 1.0 log unit increase in lipophilicity corresponds to an approximately 10-fold higher predicted octanol-water partition coefficient, directly impacting compound distribution in biological systems [1].
| Evidence Dimension | Predicted lipophilicity (XlogP) and molecular weight |
|---|---|
| Target Compound Data | XlogP ≈ 1.8; MW = 174.26 g/mol |
| Comparator Or Baseline | Tetrahydrothiopyran-4-carbaldehyde (thiane-4-carbaldehyde), XlogP = 0.8; MW = 130.21 g/mol |
| Quantified Difference | ΔXlogP ≈ +1.0 (10-fold higher P); ΔMW = +44.05 g/mol |
| Conditions | XlogP predicted by atom-based contribution method (XlogP3); MW from standard atomic masses |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, but procurement decisions must weigh this against reduced aqueous solubility for formulation; the quantified 1.0 log unit difference is significant enough to alter oral absorption potential.
- [1] Basechem. Tetrahydrothiopyran-4-carbaldehyde – computed chemical data: XlogP 0.8, TPSA 42.4 Ų. http://www.basechem.org/chemical/61922 View Source
